
5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione, also known as EFIT, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and infectious diseases.
Wirkmechanismus
The mechanism of action of 5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione is not fully understood. However, it has been proposed that this compound inhibits various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and microbial growth. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in cancer cell proliferation. This compound has also been shown to inhibit the production of nitric oxide, which is a pro-inflammatory molecule.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of bacteria and fungi. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione is its broad-spectrum activity against various diseases. It has been shown to have activity against cancer, inflammation, and infectious diseases. Another advantage is its relatively simple synthesis method, which can be easily replicated in many laboratories. One limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione. One direction is to study its potential as a combination therapy with other anticancer drugs. Another direction is to study its potential as a treatment for viral infections. This compound has been shown to have activity against the Zika virus, and further research is needed to explore its potential as a treatment for other viral infections. Another direction is to study its potential as a treatment for neurodegenerative diseases. This compound has been shown to have neuroprotective properties, and further research is needed to explore its potential in this area.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential in the treatment of various diseases. Its synthesis method is relatively simple, and it has been extensively studied for its therapeutic applications. Further research is needed to explore its potential as a combination therapy, treatment for viral infections, and treatment for neurodegenerative diseases. This compound has the potential to be a valuable addition to the arsenal of drugs used to treat various diseases.
Synthesemethoden
The synthesis of 5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione involves the reaction of 4-ethoxyphenyl isothiocyanate with 2-fluorobenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then cyclized with ammonium acetate to obtain this compound. This synthesis method has been reported in several research papers and has been successfully replicated in many laboratories.
Wissenschaftliche Forschungsanwendungen
5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been studied for its anti-inflammatory and antimicrobial properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to have activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-2-21-13-9-7-12(8-10-13)15-11-20(17(22)19-15)16-6-4-3-5-14(16)18/h3-11H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQPJWHCWDYFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

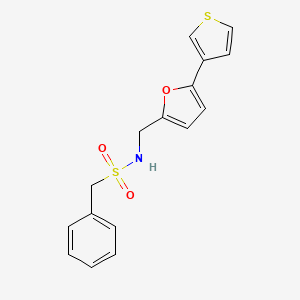
![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2912152.png)
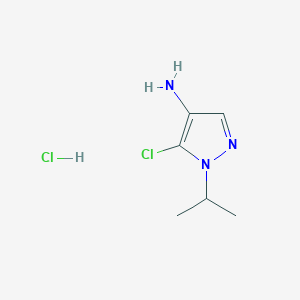
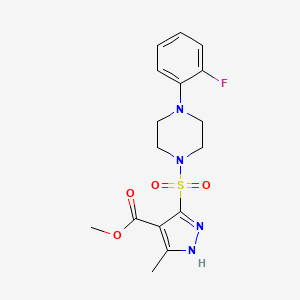
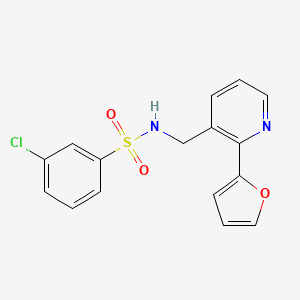
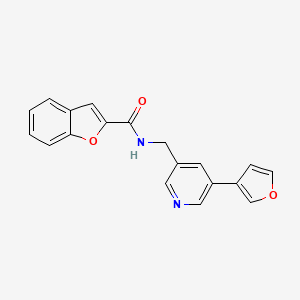
![2-Chloro-6-({4-[(pyridin-2-yl)methyl]piperazin-1-yl}sulfonyl)quinoxaline](/img/structure/B2912163.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2912164.png)
![N-(4-chlorophenyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2912166.png)
![Methyl 3-[(4-methylphenyl){2-[(2-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2912167.png)
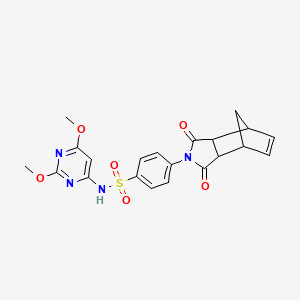
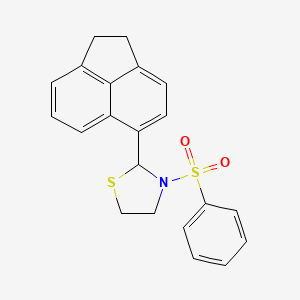
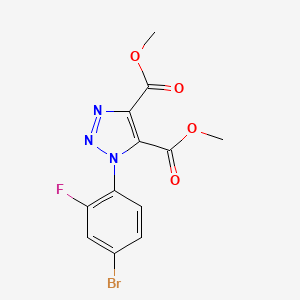
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,4-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2912172.png)